Z-FA-Fmk

Apoptosis Caspase Selectivity Cancer Research

Select Z-FA-FMK for its unique, irreversible dual-target profile: it covalently inhibits clan CA cysteine proteases (cathepsins B, L, S, cruzain, papain) and selectively targets effector caspases 2, 3, 6, and 7, while sparing initiator caspases 8 and 10. This precise selectivity, confirmed in peer-reviewed studies, makes it an indispensable tool for deconvoluting intrinsic vs. extrinsic apoptosis pathways and an essential negative control for FMK-based caspase-1/-2 inhibitors—capabilities unmatched by pan-caspase or single-target inhibitors.

Molecular Formula C21H23FN2O4
Molecular Weight 386.4 g/mol
CAS No. 105637-38-5
Cat. No. B1682426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-FA-Fmk
CAS105637-38-5
Synonymsenzyloxycarbonyl-Phe-Ala-fluormethylketone
benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone
carbobenzoxy-L-phenylalanyl-(D,L)-alanyl fluoromethyl ketone
MDL 201053
MDL 201053, (R-(R*,S*))-isomer
MDL 201053, (S-(R*,R*))-isomer
MDL 201117
MDL-201053
MDL-201117
Z-FA-FMK
Z-Phe-Ala-CH2F
Z-Phe-Ala-FMK
Z-Phe-AlaCH2F
ZFA-fmk
Molecular FormulaC21H23FN2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1
InChIKeyASXVEBPEZMSPHB-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Z-FA-FMK (CAS 105637-38-5): Irreversible Cysteine Protease and Effector Caspase Inhibitor for Apoptosis and Viral Research


Z-FA-FMK (Z-Phe-Ala-fluoromethyl ketone) is an irreversible, cell-permeable, peptide-based inhibitor that covalently modifies the active-site cysteine residue of clan CA cysteine proteases, including cathepsins B, L, and S, cruzain, and papain [1]. It also selectively inhibits recombinant effector caspases 2, 3, 6, and 7, while sparing initiator caspases 8 and 10 and only partially inhibiting caspase 9 [2]. This unique dual-target profile distinguishes it from pan-caspase inhibitors like Z-VAD-FMK and from highly selective cathepsin inhibitors like CA-074, making it a valuable tool for dissecting apoptosis pathways and for antiviral research, particularly against SARS-CoV-2 and reovirus [3][4].

Why Z-FA-FMK Cannot Be Substituted with Generic Cysteine Protease or Caspase Inhibitors


The selection of Z-FA-FMK over other cysteine protease or caspase inhibitors is driven by its unique, verifiable selectivity profile and its established role as a functional negative control. Unlike the pan-caspase inhibitor Z-VAD-FMK, which broadly inhibits both initiator and effector caspases [1], Z-FA-FMK specifically targets effector caspases while leaving initiator caspases 8 and 10 unaffected [2]. Furthermore, its irreversible mechanism of action on both cathepsins and effector caspases [3] contrasts with reversible inhibitors and with highly selective cathepsin B inhibitors like CA-074 [4]. This precise and dual-targeting fingerprint is essential for accurately deconvoluting complex cell death pathways and for interpreting results in assays where broad-spectrum inhibition would confound data. The absence of a P1 aspartate residue also makes Z-FA-FMK an essential negative control for FMK-based caspase-1 and caspase-2 inhibitors, a function that cannot be fulfilled by other protease inhibitors .

Quantitative Evidence Guide: Head-to-Head Performance Data for Z-FA-FMK


Effector vs. Initiator Caspase Selectivity: Z-FA-FMK vs. Z-VAD-FMK

Z-FA-FMK demonstrates a critical functional distinction from the broad-spectrum caspase inhibitor Z-VAD-FMK: it selectively inhibits recombinant effector caspases 2, 3, 6, and 7, but does not inhibit purified initiator caspases 8 and 10, and only partially inhibits caspase 9. In contrast, Z-VAD-FMK is a pan-caspase inhibitor that broadly blocks apoptosis by inhibiting both initiator and effector caspases [1]. This selective profile was confirmed through direct biochemical assays on purified recombinant caspases [2].

Apoptosis Caspase Selectivity Cancer Research

Antiviral Efficacy: Z-FA-FMK Potently Inhibits SARS-CoV-2 Replication

In a high-throughput screening (HTS) program, Z-FA-FMK was identified as an inhibitor of the SARS-CoV-2 3CL protease (Mpro). This enzymatic inhibition translated into potent antiviral activity in cell culture, with an EC50 of 130 nM against SARS-CoV-2 [1]. In a separate study, its Ki against the 3CL protease was determined to be 25.7 μM . While E-64 and CA-074 are established cysteine protease inhibitors, Z-FA-FMK's antiviral activity against SARS-CoV-2 in the low nanomolar range highlights its unique therapeutic potential in this specific viral context.

Antiviral Research SARS-CoV-2 Coronavirus

Antimalarial Activity: Z-FA-FMK vs. Other Cysteine Protease Inhibitors

Z-FA-FMK demonstrates potent, target-specific inhibition of Plasmodium falciparum growth with an IC50 of 2.7 μM, which is linked to its inhibition of the parasite's metacaspase-2 (PfMCA-2) [1]. In a comparative study of several cysteine protease inhibitors, including Z-DEVD-FMK, Z-FF-FMK, Z-LLL-FMK, E-64d, and CA-074, Z-FA-FMK was one of the key inhibitors used to implicate clan CA cysteine proteases in chloroquine-induced programmed cell death in P. falciparum, underscoring its utility in dissecting parasitic cell death pathways [2]. In contrast, general caspase inhibitors like Z-VAD-FMK and Z-DEVD-FMK had no effect on PfMCA-2 activity [1].

Malaria Plasmodium falciparum Metacaspase

Negative Control Specificity: Z-FA-FMK vs. Z-FA-DMK in T-Cell Proliferation

Z-FA-FMK's utility as a negative control is underpinned by a direct comparison with its structural analog, Z-FA-DMK. Z-FA-FMK potently inhibits anti-CD3-induced human T-cell proliferation, whereas Z-FA-DMK, which differs only in the reactive warhead (fluoromethyl ketone vs. diazomethyl ketone), has no effect [1]. This demonstrates that the biological effect is due to specific, irreversible inhibition of cysteine proteases rather than non-specific cytotoxicity. Furthermore, Z-FA-FMK is specifically designed as a negative control for FMK-based caspase-1 and caspase-2 inhibitors because it lacks the required P1 aspartate residue, a feature not shared by other control compounds .

Immunology T-Cell Biology Oxidative Stress

Optimal Research and Industrial Application Scenarios for Z-FA-FMK


Dissecting the Intrinsic Apoptosis Pathway in Cancer Cells

Use Z-FA-FMK as a selective inhibitor of effector caspases to distinguish between the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. Its inability to inhibit initiator caspases 8 and 10, while blocking downstream effector caspases 3, 6, and 7, allows researchers to pinpoint whether a cytotoxic compound activates the mitochondrial pathway [1]. This is a critical application in cancer research where pathway-specific responses to novel therapeutics are being evaluated.

Antiviral Drug Discovery and Validation for Coronaviruses

Employ Z-FA-FMK as a validated reference inhibitor in SARS-CoV-2 antiviral screening campaigns. Its known EC50 of 130 nM against SARS-CoV-2 in cell culture [2] provides a robust benchmark for comparing the potency of new small molecule inhibitors. Additionally, its inhibition of the viral 3CL protease (Mpro) makes it a useful tool compound for studying the protease's role in viral replication [3].

Functional Studies of Metacaspase-2 in Malaria Parasites

Utilize Z-FA-FMK as a specific chemical probe for Plasmodium falciparum metacaspase-2 (PfMCA-2). Its potent inhibition of parasite growth (IC50 = 2.7 μM) and direct effect on PfMCA-2 activity [4] make it an essential tool for studying the function of this unique protease in parasite biology and for validating PfMCA-2 as a potential drug target for malaria.

Essential Negative Control for FMK-Based Caspase Inhibitors

In any experiment utilizing fluoromethyl ketone (FMK)-based caspase inhibitors (e.g., Z-YVAD-FMK for caspase-1, Z-VDVAD-FMK for caspase-2), include Z-FA-FMK as a critical negative control. Its lack of a P1 aspartate residue ensures that any observed effects are due to specific caspase inhibition rather than off-target cysteine protease activity . This practice is mandatory for publishing rigorous and reproducible data in apoptosis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-FA-Fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.